N-(pyrimidin-2-ylsulfanylmethyl)benzamide
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Overview
Description
N-(pyrimidin-2-ylsulfanylmethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its role in medicinal chemistry, drug synthesis, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-ylsulfanylmethyl)benzamide typically involves the reaction of pyrimidine derivatives with benzamide under specific conditions. One common method involves the use of pyrimidine-2-thiol and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-ylsulfanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the benzamide moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine or benzamide moieties .
Scientific Research Applications
N-(pyrimidin-2-ylsulfanylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-ylsulfanylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the quorum sensing signaling pathway in bacteria, thereby obstructing cell-to-cell communication and biofilm formation. This disruption can lead to the inhibition of bacterial growth and the prevention of antimicrobial resistance .
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar pyrimidine core and have been studied for their quorum sensing inhibitory effects.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a range of biological activities, including anti-fibrotic and antimicrobial properties.
Uniqueness
N-(pyrimidin-2-ylsulfanylmethyl)benzamide stands out due to its unique combination of a pyrimidine ring and a benzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(pyrimidin-2-ylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11(10-5-2-1-3-6-10)15-9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZLKSFIDMIPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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